4-iodo-1,2-bis(propan-2-yl)benzene
Description
4-Iodo-1,2-bis(propan-2-yl)benzene is an aromatic compound featuring a benzene ring substituted with an iodine atom at the para position and two isopropyl groups at the ortho positions. Its molecular formula is C₁₂H₁₇I (calculated based on substituent positions), though a discrepancy exists in the provided evidence (listed as C₇H₆ClIO, likely due to a cataloging error). The iodine substituent confers unique electrophilic reactivity, while the bulky isopropyl groups enhance steric hindrance, influencing its crystallographic and chemical properties. This compound is primarily utilized in organic synthesis and crystallography studies, often refined using programs like SHELX.
Properties
CAS No. |
1369928-84-6 |
|---|---|
Molecular Formula |
C12H17I |
Molecular Weight |
288.2 |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-iodo-1,2-bis(propan-2-yl)benzene typically involves the iodination of 1,2-bis(propan-2-yl)benzene. One common method is the electrophilic aromatic substitution reaction, where iodine is introduced to the benzene ring in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled temperature conditions to ensure selective iodination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-iodo-1,2-bis(propan-2-yl)benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction Reactions: The iodine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as sodium azide, potassium cyanide, or organometallic reagents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly employed.
Major Products Formed
Substitution Reactions: Products include azides, nitriles, or other substituted benzene derivatives.
Oxidation Reactions: Products include quinones or other oxidized aromatic compounds.
Reduction Reactions: Products include hydrogenated benzene derivatives.
Scientific Research Applications
4-iodo-1,2-bis(propan-2-yl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological systems, particularly in the investigation of enzyme-catalyzed reactions involving halogenated compounds.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.
Mechanism of Action
The mechanism of action of 4-iodo-1,2-bis(propan-2-yl)benzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of new products. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects and Reactivity
Compared to propylparaben (Propyl 4-hydroxybenzoate, C₁₀H₁₂O₃) , which contains a hydroxyl group and an ester moiety, 4-iodo-1,2-bis(propan-2-yl)benzene lacks polar functional groups. This difference renders it less soluble in polar solvents but more stable under acidic or basic conditions. The iodine atom in the para position enhances its susceptibility to nucleophilic aromatic substitution, whereas propylparaben’s hydroxyl group promotes hydrogen bonding and antimicrobial activity.
Halogen-Substituted Analogues
- 4-Chloro-1,2-bis(propan-2-yl)benzene : Replacing iodine with chlorine reduces molecular weight (MW: ~202.7 g/mol vs. 268.48 g/mol for the iodinated compound) and alters reactivity. Chlorine’s smaller atomic radius decreases steric effects but lowers electrophilicity in substitution reactions.
- 4-Bromo-1,2-bis(propan-2-yl)benzene: Bromine offers intermediate reactivity between iodine and chlorine.
Steric and Crystallographic Properties
The isopropyl groups in this compound create significant steric hindrance, complicating crystallization compared to methyl 2-chloro-4-methylpyrimidine-5-carboxylate (C₇H₇ClN₂O₂) , a smaller heterocyclic compound. SHELX software is frequently employed to resolve these challenges, particularly for high-resolution or twinned data.
Data Table: Key Properties of this compound and Analogues
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
